Boc-DL-Ala-DL-Tic-OBn

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

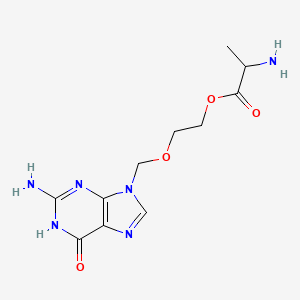

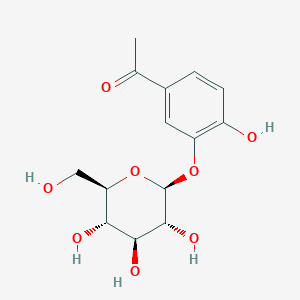

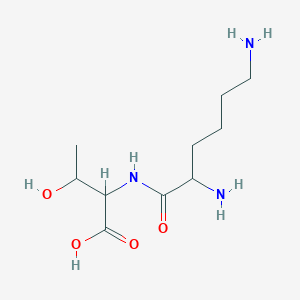

Boc-DL-Ala-DL-Tic-OBn es un compuesto sintético que se utiliza principalmente en el campo de la química orgánica. Es un derivado de aminoácidos y se utiliza a menudo en la síntesis de péptidos. El compuesto consiste en alanina (Ala) protegida con tert-butoxicarbonilo (Boc) y ácido 1,2,3,4-tetrahidroisoquinolina-3-carboxílico (Tic) con un grupo éster bencílico (OBn). Esta combinación de grupos funcionales lo convierte en un intermedio versátil en la síntesis de varios péptidos y otras moléculas orgánicas complejas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Boc-DL-Ala-DL-Tic-OBn generalmente implica varios pasos, comenzando con la protección de los aminoácidos. El grupo Boc se introduce para proteger el grupo amino de la alanina, mientras que el grupo éster bencílico se utiliza para proteger el grupo carboxilo del Tic. La síntesis se puede llevar a cabo en condiciones tanto acuosas como anhidras, dependiendo de los requisitos específicos de la reacción.

Protección de la alanina: El grupo amino de la alanina se protege utilizando dicarbonato de di-tert-butilo (Boc2O) en presencia de una base como la trietilamina (TEA) o el hidróxido de sodio (NaOH).

Protección del Tic: El grupo carboxilo del Tic se protege utilizando alcohol bencílico (BnOH) y un agente de acoplamiento como la diciclohexilcarbodiimida (DCC).

Reacción de acoplamiento: La alanina y el Tic protegidos se acoplan luego utilizando un reactivo de acoplamiento de péptidos como la N,N'-diisopropilcarbodiimida (DIC) o la 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC) en presencia de un catalizador como la 4-dimetilaminopiridina (DMAP).

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. Las reacciones se optimizan para obtener rendimientos y pureza más altos, a menudo involucrando equipos de síntesis automatizados y estrictas medidas de control de calidad. El uso de reactores de flujo continuo y otras tecnologías avanzadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

Boc-DL-Ala-DL-Tic-OBn sufre varias reacciones químicas, que incluyen:

Reacciones de desprotección: Eliminación de los grupos protectores del éster Boc y bencílico en condiciones ácidas o de hidrogenación.

Reacciones de acoplamiento: Formación de enlaces peptídicos con otros aminoácidos o péptidos utilizando reactivos de acoplamiento.

Reacciones de sustitución: Introducción de diferentes grupos funcionales en posiciones específicas de la molécula.

Reactivos y condiciones comunes

Desprotección: Ácido trifluoroacético (TFA) para la eliminación de Boc; hidrogenación usando paladio sobre carbono (Pd/C) para la eliminación del éster bencílico.

Acoplamiento: DIC o EDC con DMAP o hidroxibenzotriazol (HOBt) como catalizadores.

Sustitución: Varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen aminoácidos desprotegidos, péptidos y derivados sustituidos de this compound.

Aplicaciones Científicas De Investigación

Boc-DL-Ala-DL-Tic-OBn se utiliza ampliamente en la investigación científica, particularmente en los campos de:

Química: Como intermedio en la síntesis de moléculas orgánicas complejas y péptidos.

Biología: En el estudio de las interacciones de péptidos y el plegamiento de proteínas.

Medicina: Para el desarrollo de fármacos y agentes terapéuticos basados en péptidos.

Industria: En la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de Boc-DL-Ala-DL-Tic-OBn involucra su papel como derivado de aminoácido protegido en la síntesis de péptidos. Los grupos Boc y éster bencílico protegen los grupos amino y carboxilo, respectivamente, permitiendo reacciones selectivas en otros sitios de la molécula. Tras la desprotección, los grupos amino y carboxilo libres pueden participar en la formación de enlaces peptídicos, lo que lleva a la síntesis de péptidos y proteínas más grandes.

Comparación Con Compuestos Similares

Compuestos similares

Boc-DL-Ala-OH: Similar en estructura pero carece de los grupos Tic y éster bencílico.

Fmoc-DL-Ala-DL-Tic-OBn: Utiliza fluorenilmetoxcarbonilo (Fmoc) en lugar de Boc para la protección del amino.

Boc-DL-Tic-OH: Similar pero carece de los grupos alanina y éster bencílico.

Singularidad

Boc-DL-Ala-DL-Tic-OBn es único debido a su combinación de alanina protegida con Boc y Tic con un grupo éster bencílico, lo que lo convierte en un intermedio versátil para la síntesis de péptidos complejos y moléculas orgánicas.

Propiedades

IUPAC Name |

benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-17(26-24(30)32-25(2,3)4)22(28)27-15-20-13-9-8-12-19(20)14-21(27)23(29)31-16-18-10-6-5-7-11-18/h5-13,17,21H,14-16H2,1-4H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTDDNAKFOMLRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyl-oxan-2-yl]-1,5-diisocyano-2,5-dimethyl-decalin-2-ol](/img/structure/B12295175.png)

![N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide](/img/structure/B12295176.png)

![9-(2-((6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)-4,5-dimethoxyphenoxy)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12295180.png)

![N-[(12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295202.png)

![5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12295263.png)

![3,7-Dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol](/img/structure/B12295272.png)